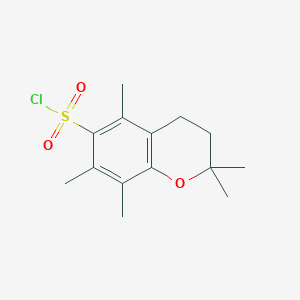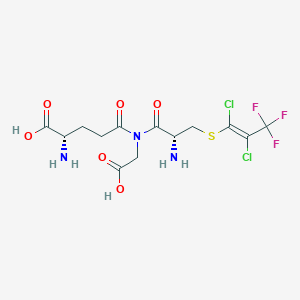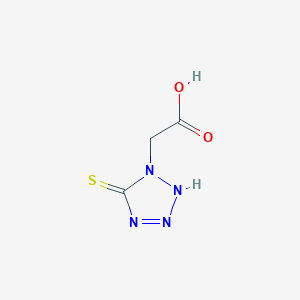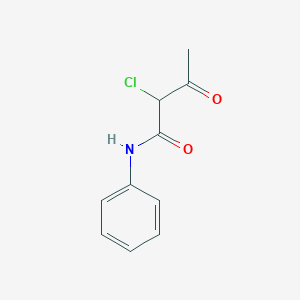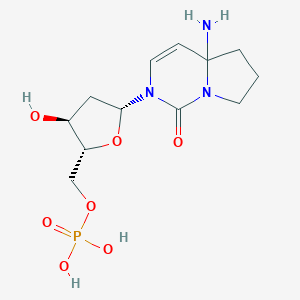
Pdcyt-P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdcyt-P is a novel phosphatidylcholine (PC) synthase enzyme that is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This enzyme has gained significant attention in recent years due to its potential applications in the field of scientific research.
Mécanisme D'action
Pdcyt-P catalyzes the conversion of CDP-choline and diacylglycerol into phosphatidylcholine. This reaction is essential for the synthesis of phosphatidylcholine, which is a major component of cell membranes. The exact mechanism of action of Pdcyt-P is not fully understood, but studies have shown that the enzyme is highly specific for its substrates and is regulated by several factors, including pH and temperature.
Effets Biochimiques Et Physiologiques
Pdcyt-P plays a crucial role in the synthesis of phosphatidylcholine, which is essential for the structure and function of cell membranes. Studies have shown that alterations in the expression of Pdcyt-P can have significant effects on cellular physiology, including changes in membrane fluidity and permeability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pdcyt-P in lab experiments is its specificity for its substrates, which allows for the precise synthesis of phosphatidylcholine. However, the purification of Pdcyt-P can be challenging, and the enzyme is sensitive to changes in pH and temperature, which can affect its activity.
Orientations Futures
There are several potential future directions for research on Pdcyt-P. One area of interest is the development of new methods for the purification and stabilization of the enzyme, which could improve its utility in lab experiments and industrial applications.
Another area of research involves the identification of new substrates for Pdcyt-P, which could expand its potential applications in lipid synthesis. Additionally, the use of Pdcyt-P in the production of biofuels and other sustainable products is an area of growing interest and could lead to significant advances in the field of renewable energy.
In conclusion, Pdcyt-P is a promising enzyme with a wide range of potential applications in scientific research. Its specificity for its substrates, coupled with its role in the synthesis of phosphatidylcholine, make it an attractive target for further study and development.
Méthodes De Synthèse
The synthesis of Pdcyt-P involves the cloning and expression of the Pdcyt-P gene in a suitable host organism, followed by purification of the enzyme. The gene encoding Pdcyt-P was first identified in the bacterium Sinorhizobium meliloti, and subsequent studies have shown that the enzyme is also present in other organisms, including plants and animals.
Applications De Recherche Scientifique
Pdcyt-P has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of Pdcyt-P in the synthesis of lipids for use in drug delivery systems. Lipid-based drug delivery systems have several advantages over traditional drug delivery methods, including improved bioavailability and reduced toxicity.
Another area of research involves the use of Pdcyt-P in the production of biofuels. Phosphatidylcholine is a major component of plant membranes, and the use of Pdcyt-P to produce this lipid could potentially lead to the development of more efficient and sustainable biofuels.
Propriétés
Numéro CAS |
121730-59-4 |
|---|---|
Nom du produit |
Pdcyt-P |
Formule moléculaire |
C12H20N3O7P |
Poids moléculaire |
349.28 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
Clé InChI |
JQERILIWSYYMHJ-BCGUWXCSSA-N |
SMILES isomérique |
C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
SMILES canonique |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Synonymes |
3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



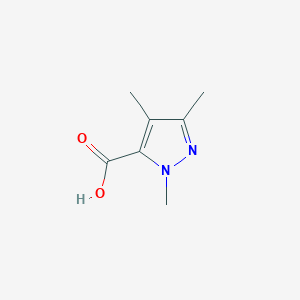
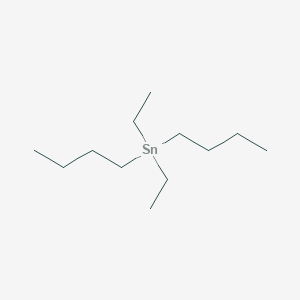
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
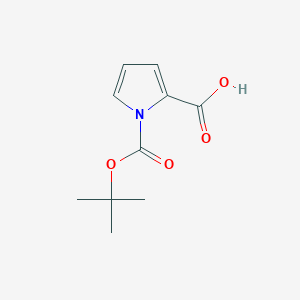
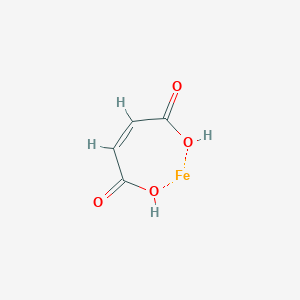
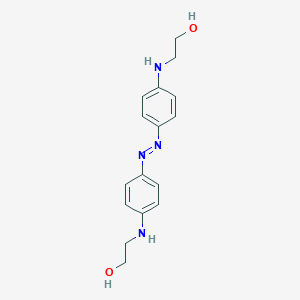

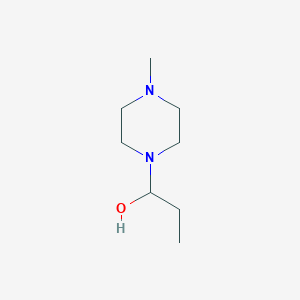
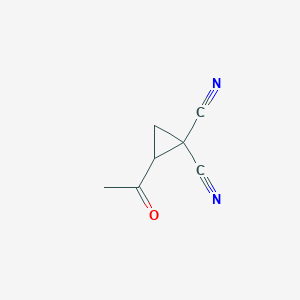
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
